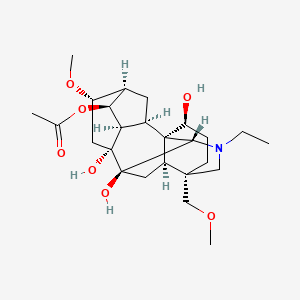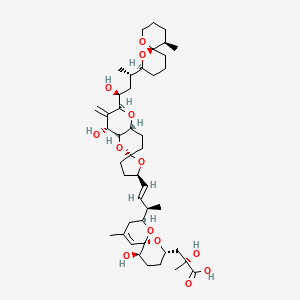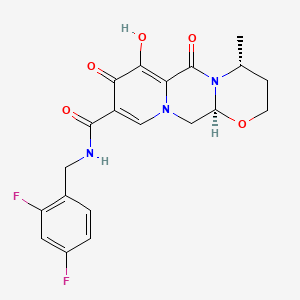
Lorlatinib
Overview
Description
Lorlatinib is a third-generation anaplastic lymphoma kinase inhibitor used primarily for the treatment of anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer . It is an orally administered inhibitor of anaplastic lymphoma kinase and C-ros oncogene 1, two enzymes that play a role in the development of cancer . This compound was developed by Pfizer and is marketed under the brand names Lorbrena and Lorviqua .
Mechanism of Action
Target of Action
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor . It is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC) . It also inhibits c-ros oncogene 1 (ROS1), another enzyme that plays a role in the development of cancer .
Mode of Action
This compound works by blocking the activity of ALK, thereby reducing the growth and spread of the cancer cells . It is an inhibitor of multiple tyrosine kinases, including ALK and ROS1, as well as TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK . By inhibiting the cell signaling of these genes, this compound ultimately inhibits tumor growth .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to significantly alter the PI3K/AKT and RAS/MAPK pathways . These pathways are involved in cell proliferation and survival, and their alteration can lead to the inhibition of tumor growth.
Pharmacokinetics
This compound exhibits dose-proportional plasma exposure after single doses of 10–200 mg, and slightly less than dose proportionally after multiple doses . It is mainly metabolized by CYP3A4 and UGT1A4 enzymes, with minor involvement from CYP2C8, CYP2C19, CYP3A5, and UGT1A3 . This compound clearance increases following multiple dosing compared with single dosing, indicating autoinduction . The area under the concentration-time curve from time zero to time τ (the dosing interval; AUC τ) of PF-06895751, a major metabolite of this compound, is approximately 80% higher than that of this compound after multiple dosing .
Result of Action
This compound has been found to have significant molecular and cellular effects. It has been shown to cause hyperactivation of EGFR in NSCLC cells, which can be blocked by erlotinib to restore sensitivity to this compound . In neuroblastoma, whole-exome sequencing and proteomic profiling of this compound-resistant cells revealed a truncating NF1 mutation and hyperactivation of EGFR and ErbB4 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of central nervous system metastases in patients can affect the effectiveness of this compound . Additionally, pre-existing psychiatric illness and baseline use of certain neurotropic medications may also influence the occurrence of neurocognitive adverse events from this compound .
Biochemical Analysis
Biochemical Properties
Lorlatinib interacts with several enzymes and proteins, including ALK and ROS1 . It has been shown to have a significant impact on the RAS-MAPK pathway . The nature of these interactions involves the inhibition of the tyrosine kinase activity of these proteins, leading to a decrease in downstream signaling .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the signaling of ALK and ROS1, which leads to a decrease in the proliferation of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with ALK and ROS1 . This binding inhibits the enzyme activity of these proteins, leading to a decrease in downstream signaling and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that resistance to this compound can develop in cancer cells over time, with the emergence of secondary compound ALK mutations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific dosage effects are not mentioned in the available literature, it is known that resistance to this compound can develop over time .
Metabolic Pathways
This compound is involved in the ALK and ROS1 signaling pathways . It interacts with these enzymes, leading to a decrease in downstream signaling .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the site of its target proteins, ALK and ROS1 .
Subcellular Localization
Given its targets, it is likely localized to the cell membrane, where ALK and ROS1 are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lorlatinib involves multiple steps, starting with the preparation of the aminomethyl pyrazole fragment. The intermediate compounds undergo further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Lorlatinib undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium hydride, bromine, and protected methylamine . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products Formed: The major products formed from the chemical reactions involving this compound include its active metabolites, which retain the therapeutic properties of the parent compound . These metabolites are crucial for the drug’s efficacy in treating cancer .
Scientific Research Applications
Lorlatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying anaplastic lymphoma kinase inhibitors and their interactions with various molecular targets . In biology, this compound is used to investigate the mechanisms of cancer cell proliferation and resistance . In medicine, it is a critical component of targeted cancer therapies, offering a treatment option for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer . Industrially, this compound’s synthesis and production processes provide insights into large-scale manufacturing techniques for complex pharmaceuticals .
Comparison with Similar Compounds
Lorlatinib is unique among anaplastic lymphoma kinase inhibitors due to its high potency and selectivity . Compared to first-generation inhibitors like crizotinib and second-generation inhibitors like alectinib and brigatinib, this compound offers improved efficacy and a broader spectrum of activity against resistant cancer cell lines . Similar compounds include crizotinib, alectinib, and brigatinib, each with distinct properties and therapeutic profiles .
Properties
IUPAC Name |
(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXWYSCJSQVBQM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027944 | |
| Record name | Lorlatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Non-small cell lung cancer (NSCLC) accounts for up to 85% of lung cancer cases worldwide and remains a particularly difficult to treat condition. The gene rearrangement of anaplastic lymphoma kinase (ALK) is a genetic alteration that drives the development of NSCLC in a number of patients. Ordinarily, ALK is a natural endogenous tyrosine kinase receptor that plays an important role in the development of the brain and elicits activity on various specific neurons in the nervous system. Subsequnetly, lorlatinib is a kinase inhibitor with in vitro activity against ALK and number of other tyrosine kinase receptor related targets including ROS1, TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK. Lorlatinib demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including some mutations detected in tumors at the time of disease progression on crizotinib and other ALK inhibitors. Moreover, lorlatinib possesses the capability to cross the blood-brain barrier, allowing it to reach and treat progressive or worsening brain metastases as well. The overall antitumor activity of lorlatinib in in-vivo models appears to be dose-dependent and correlated with the inhibition of ALK phosphorylation. Although many ALK-positive metastatic NSCLC patients respond to initial tyrosine kinase therapies, such patients also often experience tumor progression. Various clinical trials performed with lorlatinib, however, have demonstrated its utility to effect tumor regression in ALK-positive metastatic NSCLC patients who experience tumor progression despite current use or having already used various first and second-generation tyrosine kinase inhibitors like crizotinib, alectinib, or ceritinib. | |
| Record name | Lorlatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1454846-35-5 | |
| Record name | (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorlatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorlatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lorlatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORLATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)








![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


